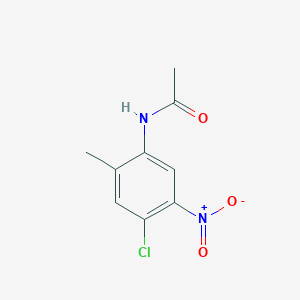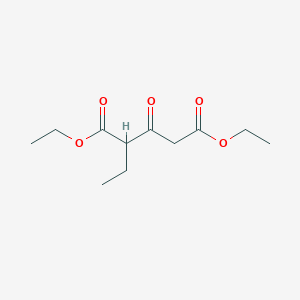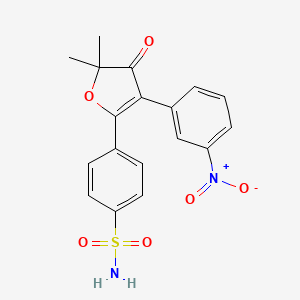
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide can be synthesized through a multi-step process:
Step 1: 4-nitrobenzoyl chloride reacts with methylamine in the presence of a base to form 4-nitrobenzamide.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Mixing: Combining reactants in a controlled environment.
Heating: Applying heat to facilitate the reaction.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is N-(4-chloro-2-methyl-5-aminophenyl)acetamide.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield N-(4-amino-2-methyl-5-nitrophenyl)acetamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-2-methyl-5-aminophenyl)acetamide: A reduction product of N-(4-chloro-2-methyl-5-nitrophenyl)acetamide.
N-(4-amino-2-methyl-5-nitrophenyl)acetamide: A substitution product when the chloro group is replaced by an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
34649-00-8 |
|---|---|
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(12(14)15)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
Clé InChI |
VAQQJLYFSWTUAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)


![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)








